molecular formula C10H21N3O B14789533 2-Amino-N-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide

2-Amino-N-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide

Cat. No.: B14789533
M. Wt: 199.29 g/mol
InChI Key: VGXXHJUNNFSUOF-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an amino group, a methyl group, and a pyrrolidine ring. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-N-methylpropanamide with a suitable pyrrolidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Amino-N-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It could be investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-methylpropanamide hydrochloride
  • 2-Amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide
  • 2-Amino-N-methyl-N-(4-nitrobenzyl)propanamide

Uniqueness

2-Amino-N-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide is unique due to its specific structural features, such as the presence of the pyrrolidine ring and the stereochemistry at the pyrrolidine nitrogen. These features may confer unique biological activities and synthetic utility compared to similar compounds.

Properties

IUPAC Name

2-amino-N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-8(11)10(14)13(3)7-9-5-4-6-12(9)2/h8-9H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXXHJUNNFSUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1CCCN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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